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Abstract
TG-003 is a potent and selective small molecule inhibitor of the Cdc2-like kinase (CLK) family,

with notable activity against CLK1 and CLK4. Its primary mechanism of action involves the

ATP-competitive inhibition of these kinases, leading to a reduction in the phosphorylation of

serine/arginine-rich (SR) proteins. This modulation of SR protein phosphorylation directly

impacts the regulation of alternative mRNA splicing. A significant application of TG-003 in

molecular biology research is the investigation of splicing-related diseases, particularly in the

context of cancer. Notably, TG-003 has been utilized to probe the mechanisms underlying the

generation of the androgen receptor splice variant 7 (AR-V7) in castration-resistant prostate

cancer (CRPC). By inhibiting CLK1, TG-003 prevents the phosphorylation of the splicing factor

SRSF1, which is crucial for the production of AR-V7. This guide provides an in-depth overview

of TG-003, including its biochemical properties, mechanism of action, and detailed protocols for

its application in key molecular biology experiments.

Introduction to TG-003
TG-003 is a benzothiazole compound that has emerged as a valuable tool for studying the role

of CLK kinases in cellular processes, particularly alternative splicing.[1][2] CLKs are dual-

specificity kinases that phosphorylate SR proteins, a family of splicing factors that play a critical

role in the selection of splice sites in pre-mRNA.[3] Dysregulation of alternative splicing is a

hallmark of many diseases, including cancer, making the modulation of this process a key area
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of therapeutic interest.[3] TG-003's ability to selectively inhibit CLKs allows researchers to

investigate the specific consequences of blocking this signaling pathway.

Quantitative Data: Inhibitory Activity of TG-003
TG-003 exhibits potent inhibitory activity against several members of the CLK family, as well as

the related DYRK kinases. The half-maximal inhibitory concentration (IC50) values are

summarized in the table below.

Kinase Target IC50 (nM)

mClk1 20

mClk2 200

mClk3 >10,000

mClk4 15

DYRK1A 24

DYRK1B 34

Data sourced from Tocris Bioscience and

Selleck Chemicals.[4][5]

Mechanism of Action: Inhibition of the
CLK1/SRSF1/AR-V7 Pathway
In the context of castration-resistant prostate cancer, the expression of the androgen receptor

splice variant 7 (AR-V7) is a key mechanism of resistance to androgen deprivation therapies.[6]

[7] AR-V7 lacks the ligand-binding domain, rendering it constitutively active. The generation of

AR-V7 is dependent on the alternative splicing of the androgen receptor (AR) pre-mRNA, a

process regulated by the CLK1 kinase.

The signaling pathway is as follows:

CLK1 Activation: CLK1 is an active kinase in prostate cancer cells.
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SRSF1 Phosphorylation: CLK1 phosphorylates the splicing factor SRSF1 (also known as

ASF/SF2).

Spliceosome Recruitment: Phosphorylated SRSF1 is recruited to the AR pre-mRNA.

AR-V7 Splicing: The recruitment of phosphorylated SRSF1 promotes the inclusion of a

cryptic exon, leading to the production of the AR-V7 mRNA transcript.

AR-V7 Protein Expression: The AR-V7 mRNA is translated into the constitutively active AR-

V7 protein, which drives tumor growth.

TG-003 acts as an ATP-competitive inhibitor of CLK1, preventing the phosphorylation of

SRSF1.[4][5] This disruption of the signaling cascade leads to a reduction in AR-V7 expression.
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Caption: Mechanism of TG-003 action in inhibiting AR-V7 splicing.

Experimental Protocols
The following are detailed methodologies for key experiments utilizing TG-003 to investigate its

effects on the CLK1/SRSF1/AR-V7 pathway.

In Vitro Kinase Assay for CLK1 Inhibition
This protocol is for determining the inhibitory effect of TG-003 on CLK1 kinase activity.

Materials:
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Recombinant human CLK1 (e.g., from Cell Signaling Technology)

RS-peptide substrate (RSRSRSRSRSR)

Kinase Buffer (5X): 300 mM HEPES-NaOH (pH 7.5), 15 mM MgCl2, 15 mM MnCl2, 15 µM

Na-orthovanadate

ATP solution (10 mM)

[γ-33P]-ATP or [γ-32P]-ATP

TG-003 stock solution (in DMSO)

P81 phosphocellulose paper

1% Phosphoric acid

Scintillation counter

Procedure:

Prepare a 1X kinase buffer from the 5X stock.

Dilute recombinant CLK1 to a working concentration (e.g., 20 ng/µl) in 1X kinase buffer.

Prepare serial dilutions of TG-003 in 1X kinase buffer.

In a microcentrifuge tube, combine:

10 µl of diluted CLK1

10 µl of RS-peptide substrate (100 ng/µl)

5 µl of TG-003 dilution (or DMSO for control)

Pre-incubate the mixture for 10 minutes at room temperature.

Initiate the kinase reaction by adding 5 µl of ATP solution containing [γ-33P]-ATP or [γ-32P]-

ATP.
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Incubate the reaction for 30 minutes at 30°C.[8]

Spot 20 µl of the reaction mixture onto P81 phosphocellulose paper to terminate the

reaction.

Wash the P81 paper three times with 1% phosphoric acid for 5 minutes each.

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation

counter.

Calculate the percentage of inhibition for each TG-003 concentration relative to the DMSO

control.
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Caption: Workflow for an in vitro CLK1 kinase inhibition assay.
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Western Blot Analysis of SRSF1 Phosphorylation
This protocol describes the detection of phosphorylated SRSF1 in prostate cancer cells treated

with TG-003.

Materials:

Prostate cancer cell line (e.g., 22Rv1)

Cell culture medium and supplements

TG-003 stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies:

Anti-phospho-SRSF1 (Serine) antibody

Anti-SRSF1 antibody

Anti-β-actin or GAPDH antibody (loading control)

HRP-conjugated secondary antibody

ECL detection reagent

Chemiluminescence imaging system

Procedure:
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Seed prostate cancer cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of TG-003 (or DMSO for control) for a specified

time (e.g., 24 hours).

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and

phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-SRSF1 antibody overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detect the signal using an ECL reagent and a chemiluminescence imaging system.

Strip the membrane and re-probe with anti-SRSF1 and a loading control antibody to

normalize the results.

RT-qPCR for AR-V7 Expression
This protocol details the quantification of AR-V7 mRNA levels in prostate cancer cells following

TG-003 treatment.

Materials:

Prostate cancer cell line (e.g., 22Rv1)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1682776?utm_src=pdf-body
https://www.benchchem.com/product/b1682776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell culture medium and supplements

TG-003 stock solution (in DMSO)

RNA extraction kit (e.g., TRIzol)

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

qPCR primers for AR-V7 and a housekeeping gene (e.g., GAPDH)

Real-time PCR instrument

Primer Sequences:

AR-V7 Forward: 5'-CCACCCTGTGTGTCCATCTT-3'

AR-V7 Reverse: 5'-GCTCACTGGGTGTGGAAATAG-3'

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

Treat prostate cancer cells with TG-003 as described in the Western blot protocol.

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's

instructions.

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

Set up the qPCR reaction in a 96-well plate with the following components per well:

qPCR master mix

Forward and reverse primers for AR-V7 or GAPDH
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cDNA template

Nuclease-free water

Perform the qPCR using a real-time PCR instrument with the following cycling conditions:

Initial denaturation: 95°C for 10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Analyze the data using the ΔΔCt method to determine the relative expression of AR-V7

normalized to the housekeeping gene.

Conclusion
TG-003 is a powerful research tool for dissecting the role of CLK kinases in the regulation of

alternative splicing. Its application in the context of prostate cancer has provided significant

insights into the mechanisms driving resistance to therapy. The detailed protocols provided in

this guide offer a framework for researchers to utilize TG-003 in their own investigations into

splicing-dependent cellular processes and disease pathologies. The continued study of

compounds like TG-003 holds promise for the development of novel therapeutic strategies

targeting aberrant splicing in a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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